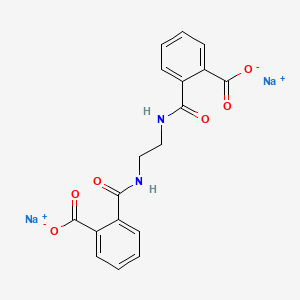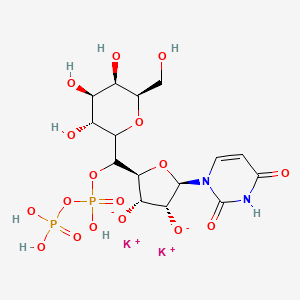
Uridine 5'-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt is a nucleotide sugar involved in various biochemical processes. It is a derivative of uridine diphosphate (UDP) and plays a crucial role in the metabolism of carbohydrates. This compound is essential for the synthesis of glycoproteins, glycolipids, and polysaccharides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt typically involves the phosphorylation of uridine followed by glycosylation. The process begins with the phosphorylation of uridine using phosphoric acid and a suitable phosphorylating agent under controlled conditions. The resulting uridine diphosphate is then reacted with alpha-D-galactopyranosyl ester in the presence of a catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of raw materials, precise control of reaction conditions, and efficient separation techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt oxide.
Reduction: It can be reduced to form uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt alcohol.
Substitution: The compound can undergo substitution reactions where the galactopyranosyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products
Aplicaciones Científicas De Investigación
Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt has numerous scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is involved in the study of cellular metabolism and signaling pathways.
Medicine: It is used in the development of therapeutic agents for metabolic disorders and as a diagnostic tool.
Industry: The compound is utilized in the production of bioactive molecules and as a reagent in biochemical assays.
Mecanismo De Acción
The compound exerts its effects by participating in glycosylation reactions, where it acts as a glycosyl donor. It interacts with specific enzymes, such as glycosyltransferases, to transfer the galactopyranosyl group to acceptor molecules. This process is crucial for the formation of glycoproteins and glycolipids, which are essential for various cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-glucopyranosyl ester
- Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester
- Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-xylopyranosyl ester
Uniqueness
Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt is unique due to its specific glycosylation properties and its role in the synthesis of galactose-containing biomolecules. Its distinct structure allows it to participate in unique biochemical pathways, making it valuable for targeted research and industrial applications.
Propiedades
Número CAS |
94481-69-3 |
|---|---|
Fórmula molecular |
C15H22K2N2O17P2 |
Peso molecular |
642.48 g/mol |
Nombre IUPAC |
dipotassium;(2R,3R,4S,5S)-2-(2,4-dioxopyrimidin-1-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxy-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl]oxolane-3,4-diolate |
InChI |
InChI=1S/C15H22N2O17P2.2K/c18-3-4-6(20)7(21)8(22)11(31-4)13(33-36(29,30)34-35(26,27)28)12-9(23)10(24)14(32-12)17-2-1-5(19)16-15(17)25;;/h1-2,4,6-14,18,20-22H,3H2,(H,29,30)(H,16,19,25)(H2,26,27,28);;/q-2;2*+1/t4-,6+,7+,8-,9+,10-,11?,12+,13?,14-;;/m1../s1 |
Clave InChI |
MBNMYJHXDGEIGN-ULSSXSSCSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)[O-])[O-].[K+].[K+] |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(C(O3)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)[O-])[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


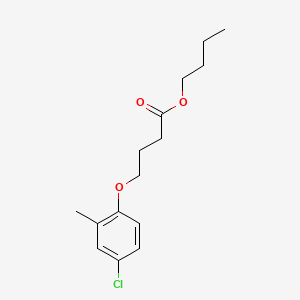
![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)
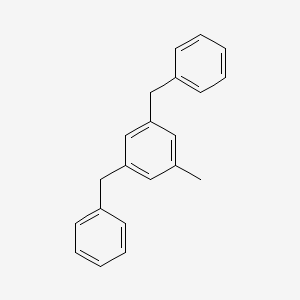
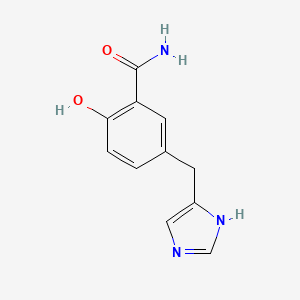

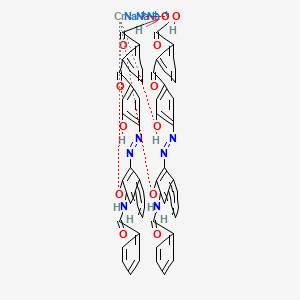
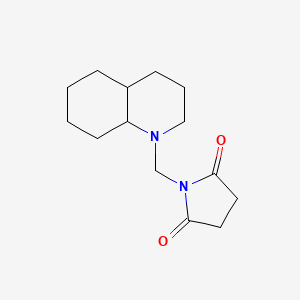
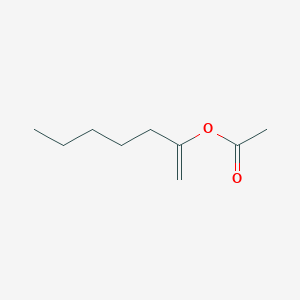
![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
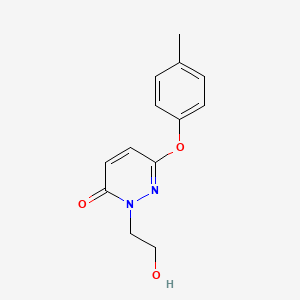
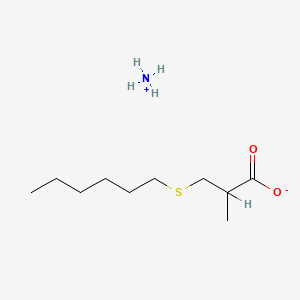
![(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride](/img/structure/B12699595.png)

